N-(2-Hydroxyethyl)-2-isothiocyanatoacetamide
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Overview
Description
N-(2-Hydroxyethyl)-2-isothiocyanatoacetamide is an organic compound that features both a hydroxyethyl group and an isothiocyanato group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-2-isothiocyanatoacetamide typically involves the reaction of 2-isothiocyanatoacetic acid with ethanolamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves the following steps:
Preparation of 2-isothiocyanatoacetic acid: This can be synthesized by reacting chloroacetic acid with potassium thiocyanate.
Reaction with ethanolamine: The 2-isothiocyanatoacetic acid is then reacted with ethanolamine in a solvent such as dichloromethane or ethanol, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)-2-isothiocyanatoacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The isothiocyanato group can be reduced to form amines.
Substitution: The isothiocyanato group can participate in nucleophilic substitution reactions, forming thioureas or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the isothiocyanato group under mild conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Thioureas or other substituted derivatives.
Scientific Research Applications
N-(2-Hydroxyethyl)-2-isothiocyanatoacetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanato group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)-2-isothiocyanatoacetamide involves its reactive isothiocyanato group, which can form covalent bonds with nucleophilic sites in biomolecules. This reactivity allows it to modify proteins and other macromolecules, potentially disrupting their normal function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-Hydroxyethyl)ethylenediamine: Another compound with a hydroxyethyl group, but with different reactivity and applications.
N-(2-Hydroxyethyl)aziridine: Known for its use in polymer chemistry and as a chelating agent.
Uniqueness
This detailed article provides a comprehensive overview of N-(2-Hydroxyethyl)-2-isothiocyanatoacetamide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(2-hydroxyethyl)-2-isothiocyanatoacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2S/c8-2-1-7-5(9)3-6-4-10/h8H,1-3H2,(H,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLBALNYSMSVQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NC(=O)CN=C=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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